molecular formula C13H22N8O2S B2641086 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide CAS No. 327053-90-7

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide

Cat. No.: B2641086
CAS No.: 327053-90-7
M. Wt: 354.43
InChI Key: SWRUFLONUOYKKQ-UHFFFAOYSA-N
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Description

2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide is a complex organic compound that features a triazine ring substituted with morpholine groups and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-dimorpholino-1,3,5-triazine. This intermediate is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both MAO enzymes and the PI3K/mTOR pathway makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N8O2S/c1-14-13(24)19-18-10-15-11(20-2-6-22-7-3-20)17-12(16-10)21-4-8-23-9-5-21/h2-9H2,1H3,(H2,14,19,24)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRUFLONUOYKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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